2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Description

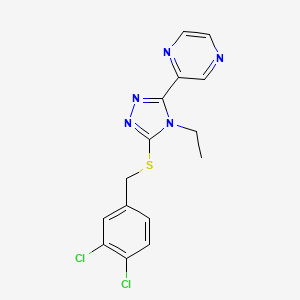

2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a triazole-pyrazine hybrid compound with a molecular formula of C₁₅H₁₃Cl₂N₅S and a molecular weight of 366.27 g/mol . Its structure features a 1,2,4-triazole core substituted with a pyrazine ring at position 3, a 3,4-dichlorobenzylthio group at position 5, and an ethyl group at position 4 (Figure 1). This compound is part of a broader class of triazole derivatives studied for their biological activities, particularly antifungal properties . The 3,4-dichlorobenzyl group is hypothesized to enhance lipophilicity and target binding, while the pyrazine moiety may contribute to π-π stacking interactions with biological targets .

Properties

CAS No. |

618427-38-6 |

|---|---|

Molecular Formula |

C15H13Cl2N5S |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine |

InChI |

InChI=1S/C15H13Cl2N5S/c1-2-22-14(13-8-18-5-6-19-13)20-21-15(22)23-9-10-3-4-11(16)12(17)7-10/h3-8H,2,9H2,1H3 |

InChI Key |

VHOXRMLIOIAMFV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions. One common approach is to start with the formation of the 1,2,4-triazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents. The pyrazine ring can be introduced via a condensation reaction with a suitable pyrazine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound featuring a pyrazine ring substituted with a 1,2,4-triazole moiety, further functionalized with a 3,4-dichlorobenzylthio group and an ethyl group. This compound has potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is investigated for diverse applications:

- Chemistry: It serves as a building block in the synthesis of more complex molecules.

- Biology: It is explored for potential antimicrobial and antifungal properties.

- Medicine: It has potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

- Industry: It has possible applications in the development of new materials or as a catalyst in chemical reactions.

This compound has garnered attention in medicinal chemistry because of its potential biological activities.

Antifungal Activity: Related triazole derivatives with similar thioether functionalities have shown potent antifungal activity against Candida species, which was attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Effects: Studies on triazole derivatives have indicated that certain modifications in the side chains could enhance cytotoxicity against breast cancer cells (MCF-7), highlighting the importance of substituent groups in determining biological activity. Triazole-containing compounds are often investigated for their anticancer properties, with similar structural motifs reported to exhibit cytotoxic effects on various cancer cell lines via the induction of apoptosis and disruption of cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the 3,4-dichlorobenzylthio group may enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

4-Ethyl vs. 4-Phenyl Substitution

- 2-(5-((3,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole (): Replacing the ethyl group with a phenyl group and adding an indole ring significantly improved antifungal activity against Candida albicans (MIC = 2 μg/mL) compared to simpler triazole derivatives .

4-Ethyl vs. 4-Methyl Substitution

- This compound demonstrated nonlinear optical (NLO) properties due to electron-withdrawing nitro and bromo groups .

Variations in the Benzylthio Group

3,4-Dichlorobenzyl vs. 4-Fluorobenzyl

3,4-Dichlorobenzyl vs. 2,4-Dichlorobenzyl

Pyrazine Ring Modifications

Antifungal Activity

The target compound’s closest analog, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, demonstrated potent antifungal activity against Candida albicans (MIC = 2 μg/mL) .

Cytotoxicity and Selectivity

Triazole-thio derivatives with hydrazone moieties (e.g., N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . The pyrazine-containing target compound may exhibit similar selectivity due to its planar aromatic system.

Physicochemical and Structural Comparison Table

Biological Activity

The compound 2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H13Cl2N5S

- SMILES Notation : CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3

- InChIKey : VHOXRMLIOIAMFV-UHFFFAOYSA-N

2D Structure Representation

The structure of the compound can be visualized as follows:

2D Structure

Anticancer Activity

Triazole-containing compounds are often investigated for their anticancer properties. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Case Studies

- Antifungal Activity : A study on related triazole derivatives revealed that compounds with similar thioether functionalities exhibited potent antifungal activity against Candida species. The activity was attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

- Anticancer Effects : Another investigation focused on the anticancer properties of triazole derivatives indicated that certain modifications in the side chains could enhance cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of substituent groups in determining biological activity.

Table of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Triazole Ring : Utilizing thiosemicarbazides and appropriate aldehydes or ketones.

- Substitution Reactions : Employing nucleophilic substitution to introduce the dichlorobenzyl thio group.

- Final Coupling : The pyrazine moiety is introduced through cyclization reactions involving appropriate pyrazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.